molecular formula C20H21N3O3 B2558051 N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-63-5

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2558051
CAS No.: 421575-63-5
M. Wt: 351.406
InChI Key: LTYSHZLJVACBEJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and implications for future research.

Chemical Structure and Synthesis

The compound has the molecular formula C20H21N3O2C_{20}H_{21}N_{3}O_{2} and a molecular weight of approximately 335.4 g/mol. It is synthesized through various chemical reactions, including the Biginelli reaction, which is known for producing pyrimidine derivatives with potential biological activity. The synthesis typically involves the condensation of aldehydes, urea, and β-keto esters under acidic conditions .

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial activities. In vitro studies have demonstrated that this compound shows significant antibacterial effects against various strains:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 128 μg/mL, indicating moderate to potent antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results suggest effectiveness against fungi such as Candida albicans and Aspergillus niger , with MIC values similar to those observed for bacterial strains .

The biological activity of this compound is likely attributed to its ability to interfere with nucleic acid synthesis in microorganisms. The compound may inhibit key enzymes involved in DNA replication or RNA transcription, leading to cell death in susceptible organisms .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial properties of various tetrahydropyrimidine derivatives. It was found that modifications at the 2-position significantly enhance activity against Gram-positive bacteria compared to Gram-negative strains .
  • Antifungal Efficacy : Another research effort focused on the antifungal properties of similar compounds revealed that certain structural modifications could improve potency against fungal pathogens .

Data Summary

PropertyValue
Molecular FormulaC20H21N3O2C_{20}H_{21}N_{3}O_{2}
Molecular Weight335.4 g/mol
Antibacterial MIC Range32 - 128 μg/mL
Antifungal MIC Range32 - 128 μg/mL
Primary ActivityAntibacterial and antifungal

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(25)23-18)19(24)22-15-6-4-5-7-16(15)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYSHZLJVACBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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